2-异丙基硫代黄酮

描述

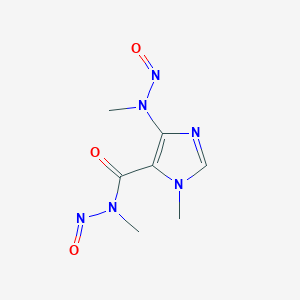

2-Isopropylthioxanthone (ITX) is a photoinitiator commonly used in the printing ink of packaging materials. It has recently garnered attention due to its detection in milk and fruit drinks, raising concerns about its potential effects on human health. ITX shares structural similarities with known AhR-agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and furanocoumarins, which has led to investigations into its ability to activate the AhR pathway .

Synthesis Analysis

The synthesis of isotopically labelled 2-isopropylthioxanthone has been achieved through two efficient synthetic routes starting from 2,2'-dithiosalicylic acid and deuterium cumene. These methods have resulted in stable deuterium-labelled ITX with high isotopic abundance (98.1% and 98.8%) and excellent chemical purities. The structures and isotope abundances of the synthesized compounds were confirmed using proton nuclear magnetic resonance and liquid chromatography-mass spectrometry .

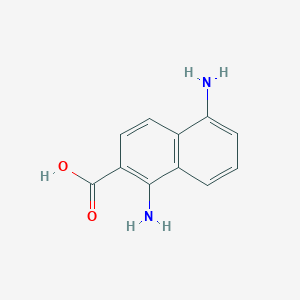

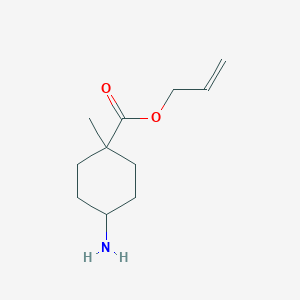

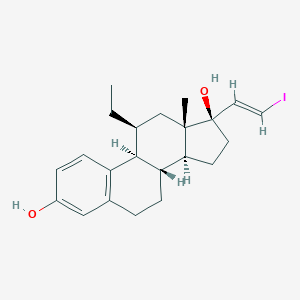

Molecular Structure Analysis

The molecular structure of ITX is crucial for its function as a photoinitiator. While the specific details of its molecular structure are not provided in the abstracts, the confirmation of the structure through NMR and LC-MS techniques suggests a well-defined and consistent molecular framework, which is essential for its photoinitiating activity .

Chemical Reactions Analysis

ITX, when used as a sensitizer, can rapidly react with bis[2-(o-chlorophenyl)-4,5-diphenylimidazole] (I1) to form imidazolyl radicals as the major product. This reaction has been studied using flash photolysis, revealing a very high rate constant. The reaction mechanism does not involve triplet-triplet energy transfer or charge transfer complexes as prominent intermediates, but rather the formation of an encounter complex that decomposes quickly .

Physical and Chemical Properties Analysis

The physical and chemical properties of ITX are inferred from its behavior in various in vitro bioassays. ITX has demonstrated the ability to activate the AhR pathway, induce EROD activity in rat hepatoma cells, and exhibit gene expression profiles similar to TCDD. Additionally, ITX has shown potential anti-estrogenic and anti-androgenic properties in yeast-based bioassays. These findings suggest that ITX interacts with biological systems in a manner that could have implications for human health, and further in vivo studies are warranted for hazard characterization .

科学研究应用

UV Curing Technology

- Application Summary: ITX is a photoinitiator commonly used in the field of UV curing technology for coatings, inks, and adhesives . When exposed to UV light, ITX absorbs the energy and undergoes a photochemical reaction, resulting in the generation of free radicals . These free radicals initiate the polymerization process, leading to the rapid curing of the coating or ink .

- Methods of Application: The application involves exposing ITX to UV light, which triggers a photochemical reaction. This reaction generates free radicals that initiate the polymerization process .

- Results or Outcomes: The use of ITX in UV curing technology enables fast and efficient curing of coatings, inks, adhesives, contributing to improved productivity and high-performance end products .

Dental Restoratives

- Application Summary: ITX finds extensive use in the production of dental restoratives, such as dental composites and adhesives . The photoinitiating capabilities of ITX enable the rapid and controlled polymerization of these materials when exposed to UV light .

- Methods of Application: ITX is incorporated into dental restorative materials. Upon exposure to UV light, ITX initiates the polymerization process, allowing for quick and efficient dental procedures .

- Results or Outcomes: The use of ITX in dental restoratives ensures quick and efficient dental procedures while maintaining excellent mechanical properties and aesthetics .

Manufacturing of Optical Fibers and Electronic Devices

- Application Summary: ITX is employed in the manufacturing of optical fibers and electronic devices . It acts as a sensitizer or photoinitiator in the preparation of photosensitive resins used for microfabrication processes .

- Methods of Application: ITX is used in the preparation of photosensitive resins for microfabrication processes. The precise and controlled nature of ITX-mediated photopolymerization makes it particularly suitable for intricate and delicate electronic components .

- Results or Outcomes: The use of ITX in the manufacturing of optical fibers and electronic devices contributes to the production of high-performance end products .

Organic Synthesis

- Application Summary: ITX finds utility as a reagent in organic synthesis, enabling the creation of intricate molecular structures .

- Methods of Application: ITX is used as a reagent in various organic synthesis reactions .

- Results or Outcomes: The use of ITX in organic synthesis enables the creation of complex molecular structures .

Enzyme Kinetics and Protein-Protein Interactions

- Application Summary: ITX proves valuable in the study of enzyme kinetics and acts as a marker for detecting protein-protein interactions .

- Methods of Application: ITX is used as a marker in biochemical experiments to study enzyme kinetics and detect protein-protein interactions .

- Results or Outcomes: The use of ITX in these studies provides valuable insights into enzyme kinetics and protein-protein interactions .

Analytical Chemistry

- Application Summary: ITX plays a crucial role as a fluorescent dye in analytical chemistry, aiding in the detection and measurement of various substances .

- Methods of Application: ITX is used as a fluorescent dye in various analytical techniques .

- Results or Outcomes: The use of ITX as a fluorescent dye aids in the detection and measurement of various substances, contributing to the accuracy and precision of analytical chemistry .

Food Packaging Materials

- Application Summary: ITX is used in UV-cured inks for food packaging materials . It plays the role of a sulfur type photoinitiator in printing industries .

- Methods of Application: ITX is incorporated into the inks used for printing on food packaging materials. When exposed to UV light, ITX initiates a photochemical reaction that cures the ink .

- Results or Outcomes: The use of ITX in food packaging materials ensures the quick and efficient curing of the inks, contributing to improved productivity and high-quality end products .

Synthesis of Substituted Thioxanthone Products

- Application Summary: ITX is an important organic intermediate used to synthesize substituted thioxanthone products .

- Methods of Application: ITX is used as a starting material in various organic synthesis reactions to produce substituted thioxanthone products .

- Results or Outcomes: The use of ITX in these reactions enables the creation of a variety of substituted thioxanthone products .

Photocatalyst for Organic Reactions

- Application Summary: ITX is a powerful photocatalyst for organic reactions . It plays a unique role in photochemistry due to its high triplet energy and relatively long triplet lifetime .

- Methods of Application: ITX is used as a photocatalyst in various organic reactions. It can participate successfully in merger reactions with metal complexes .

- Results or Outcomes: The use of ITX as a photocatalyst enables the execution of complex organic reactions, contributing to the advancement of organic synthesis .

Sensitizer for Photoinitiators

- Application Summary: ITX is used as a sensitizer to enhance the curing efficiency of other photoinitiators . It is typically used in combination with tertiary amines .

- Methods of Application: ITX is incorporated into the formulation of photoinitiators. It enhances the efficiency of these photoinitiators when exposed to UV light .

- Results or Outcomes: The use of ITX as a sensitizer improves the performance of photoinitiators, contributing to the efficiency of UV curing processes .

Detection of Contaminants in Milk Products

- Application Summary: A sensitive detection method using HPLC/MS/MS has been developed to ensure the safety and quality of milk products by identifying potential contamination of 2-Isopropylthioxanthone .

- Methods of Application: ITX is used as a marker in the detection of contaminants in milk products. The method involves the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS) .

- Results or Outcomes: The use of ITX in this application ensures the safety and quality of milk products by enabling the detection of potential contaminants .

安全和危害

未来方向

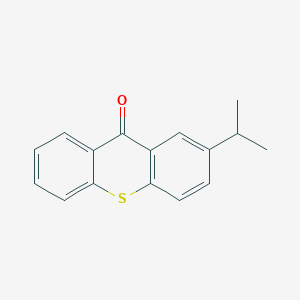

Thioxanthone, the core structure of 2-Isopropylthioxanthone, has been recognized as a powerful photocatalyst for organic reactions . It has a high triplet energy and a relatively long triplet lifetime, making it a key player in photochemistry . This suggests potential future directions for the use of 2-Isopropylthioxanthone in other applications involving photochemistry.

属性

IUPAC Name |

2-propan-2-ylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044691 | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2-Isopropylthioxanthone | |

CAS RN |

5495-84-1 | |

| Record name | 2-Isopropylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5495-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005495841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KUS6SE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)